molecular formula C6H5BrClN5 B2403112 3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine CAS No. 2219374-02-2

3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B2403112
CAS No.: 2219374-02-2
M. Wt: 262.5
InChI Key: XGQFEVSCLQAMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the linear formula C7H5N3Cl1Br1 . It is a powder in form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string BrC1=C2N(C(Cl)=CC(C)=N2)N=C1 . The InChI key for this compound is KXTYOQSATOQFQP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions . For example, they have been used in the synthesis of 4-arylquinolines and 4-arylpyrimidines .


Physical And Chemical Properties Analysis

“this compound” is a powder in form . The compound’s flash point is not applicable .

Scientific Research Applications

Crystal Structure and Biological Activity

3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine and its derivatives have been synthesized and studied for their crystal structure and biological activities. Lu Jiu-fu et al. (2015) synthesized a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and investigated its structure using X-ray diffraction. This compound showed moderate anticancer activity, suggesting potential therapeutic applications (Lu Jiu-fu et al., 2015).

Synthesis and Diversification

The synthesis and diversification of pyrazolo[4,3-d]pyrimidin-7-amine derivatives have been explored extensively. Tang et al. (2014) reported the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization. These compounds, with their halogen functionalities, serve as versatile synthetic intermediates for further diversification, including palladium-catalyzed cross-couplings and direct aromatic substitution, which are crucial in drug development and material science (Tang et al., 2014).

Antiviral Activity

Pyrazolo[4,3-d]pyrimidin-7-amine derivatives have also been investigated for their antiviral properties. A study by Sanghvi et al. (1991) synthesized derivatives from formycin and evaluated them for inhibiting RNA and DNA viral replication, both in vitro and in vivo. This demonstrates the potential of these compounds in antiviral therapies (Y. Sanghvi et al., 1991).

Antitumor and Antimicrobial Activities

The derivatives of this compound exhibit promising antitumor and antimicrobial activities. Riyadh (2011) synthesized enaminones as building blocks for substituted pyrazoles, which were then evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines. The results showed significant inhibition effects, comparable to those of standard treatments (S. Riyadh, 2011).

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that the compound could potentially be used as a therapeutic agent in diseases characterized by abnormal cell proliferation, such as cancer .

Cellular Effects

In cellular studies, 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells . These findings suggest that the compound could have a profound impact on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves binding to the active site of CDK2, thereby inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83, a key residue in the active site of CDK2 . The inhibition of CDK2 leads to alterations in cell cycle progression and ultimately induces apoptosis .

Dosage Effects in Animal Models

While there is a lack of specific information on the dosage effects of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in animal models, compounds with similar structures have shown dose-dependent effects in such models

Properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQFEVSCLQAMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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